![molecular formula C21H26FN5O B5169990 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through such steps has been reported, indicating a potential pathway for synthesizing compounds with similar structures (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals important features such as planarity of certain rings and the conformation of piperazine rings. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate shows the piperazine ring adopts a chair conformation, and the benzimidazole ring is nearly planar (S. Özbey et al., 1998).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions, including protein adduction. For example, a substituted imidazole derivative inactivates cytochrome P450 2D6 by forming a protein adduct, highlighting the reactivity of such compounds (L. Nagy et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, have been elucidated through X-ray diffraction studies. These studies reveal the planarity of certain moieties and the specific conformations adopted by cyclic components in the compound (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, have been explored through various studies. The potential for compounds with similar structures to act as dopamine receptor ligands or enzyme inhibitors has been demonstrated, indicating a broad spectrum of chemical properties and biological activities (J. Palamanda et al., 2001).
properties
IUPAC Name |
(2-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKGMXOOOPBCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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